Cas no 1805556-00-6 (2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol is a versatile halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features multiple reactive sites, including bromomethyl, difluoromethyl, and iodo substituents, enabling selective functionalization for complex molecule construction. The presence of a hydroxymethyl group at the 4-position further enhances its utility as a bifunctional intermediate. This compound is particularly valuable in pharmaceutical and agrochemical research, where its unique substitution pattern facilitates the development of fluorinated and heterocyclic scaffolds. High purity and well-defined reactivity make it a reliable building block for cross-coupling reactions, nucleophilic substitutions, and other transformations requiring precise control.
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol structure
1805556-00-6 structure
商品名:2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol
CAS番号:1805556-00-6
MF:C8H7BrF2INO
メガワット:377.952560663223
CID:4895110

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol
    • インチ: 1S/C8H7BrF2INO/c9-1-6-7(12)5(3-14)4(2-13-6)8(10)11/h2,8,14H,1,3H2
    • InChIKey: WGCFPWUAUIAWMH-UHFFFAOYSA-N
    • ほほえんだ: IC1C(CBr)=NC=C(C(F)F)C=1CO

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • トポロジー分子極性表面積: 33.1
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029020720-500mg
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol
1805556-00-6 95%
500mg
$1,819.80 2022-04-01
Alichem
A029020720-250mg
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol
1805556-00-6 95%
250mg
$1,029.00 2022-04-01
Alichem
A029020720-1g
2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol
1805556-00-6 95%
1g
$3,010.80 2022-04-01

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol 関連文献

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanolに関する追加情報

Introduction to 2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol (CAS No. 1805556-00-6)

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805556-00-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a bromomethyl group, a difluoromethyl substituent, an iodopyridine core, and a hydroxymethyl functional group, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel drugs targeting various diseases.

The bromomethyl group at the 2-position of the pyridine ring introduces a reactive site for further functionalization, enabling the construction of more intricate molecular architectures through nucleophilic substitution reactions. This reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental in modern drug discovery. The difluoromethyl group, located at the 5-position, is known to enhance metabolic stability and binding affinity in drug candidates. Its electron-withdrawing nature can modulate the electronic properties of the molecule, influencing both its pharmacokinetic and pharmacodynamic profiles. The iodopyridine core serves as a versatile handle for further transformations, including palladium-catalyzed coupling reactions and metal-mediated cyclizations.

The hydroxymethyl group at the 4-position adds another layer of functionality, allowing for diverse derivatization strategies such as etherification or esterification. These modifications can be tailored to improve solubility, bioavailability, or target specificity. The combination of these functional groups makes 2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol a versatile building block for medicinal chemists seeking to develop innovative therapeutic agents.

Recent advancements in synthetic methodologies have highlighted the importance of this compound in drug discovery pipelines. For instance, researchers have leveraged its reactivity to develop novel inhibitors of kinases and other enzymes involved in cancer signaling pathways. The pyridine scaffold is particularly prevalent in kinase inhibitors due to its ability to mimic ATP binding pockets and disrupt enzyme activity. The presence of both halogen atoms (bromine and iodine) provides multiple points for selective modification, enabling precise tuning of molecular properties.

In addition to its role in kinase inhibition, 2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol has been explored in the development of antiviral and anti-inflammatory agents. The structural motif is reminiscent of several known bioactive molecules that interact with viral proteases or inflammatory cytokines. By serving as a scaffold for structure-based drug design, this compound offers a pathway to novel therapeutics that can address unmet medical needs.

The synthesis of 2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include halogenation reactions to introduce the bromo and iodine substituents, followed by protection-deprotection strategies to manipulate the reactive sites. The introduction of the difluoromethyl group can be achieved through fluorination reactions or metal-catalyzed cross-coupling with fluorinated precursors. Each synthetic step must be carefully optimized to ensure high yield and purity, as impurities can adversely affect downstream applications.

The chemical stability of this compound is another critical consideration. The presence of multiple reactive groups necessitates careful handling under controlled conditions to prevent unwanted side reactions. Storage conditions must be rigorously monitored to avoid degradation, particularly when exposed to light or moisture. Researchers often employ protective solvents and inert atmospheres during handling and storage to maintain integrity.

In terms of applications beyond drug development, 2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol has found utility in materials science and agrochemical research. Its structural features make it a candidate for designing novel polymers or ligands for catalytic systems. Additionally, its reactivity with biological targets has implications for developing new pesticides or crop protection agents that target specific enzymatic pathways in pests.

The growing interest in fluorinated compounds has further propelled the study of this molecule. Fluoroalkyl groups are increasingly incorporated into drug molecules due to their ability to improve pharmacokinetic properties such as lipophilicity and metabolic resistance. The synthetic accessibility of compounds like 2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol makes it an attractive starting point for exploring new fluorinated derivatives with enhanced biological activity.

Future research directions may focus on expanding the scope of this compound's applications through innovative synthetic strategies or by exploring its interactions with new biological targets. Advances in computational chemistry could also aid in predicting its behavior in complex systems, facilitating faster development cycles for new drug candidates derived from this scaffold.

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